molecular formula C10H8BrNO B13469491 2-Bromo-4-methyl-5-phenyl-1,3-oxazole

2-Bromo-4-methyl-5-phenyl-1,3-oxazole

Cat. No.: B13469491
M. Wt: 238.08 g/mol
InChI Key: TYSAHCMBEKYAEK-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-5-phenyl-1,3-oxazole is a versatile brominated heterocycle of high value in medicinal chemistry and drug discovery research. Its core structure serves as a key synthetic intermediate for the development of more complex molecules. Bromo-oxazoles of this type are pivotal in the synthesis of novel antitubulin agents, which are a major class of cytotoxic drugs for cancer treatment . Researchers utilize this compound as a precursor in cross-coupling reactions, such as Suzuki couplings, to create disubstituted oxazole libraries for antiproliferative activity screening . Furthermore, the bromine atom on the oxazole ring is amenable to a "halogen dance" rearrangement, a sophisticated technique that allows researchers to selectively functionalize different positions on the ring, thereby rapidly generating a diverse array of 2,4,5-trisubstituted-1,3-oxazoles from a single intermediate . This compound is for research use only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

2-bromo-4-methyl-5-phenyl-1,3-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

TYSAHCMBEKYAEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)Br)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-5-phenyl-1,3-oxazole can be achieved through various methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions . Another method includes the direct arylation of oxazoles using palladium-catalyzed reactions with aryl halides . These reactions typically require polar solvents and specific ligands to achieve high regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-5-phenyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like sodium trifluoroacetate, and solvents such as dimethylformamide (DMF) or toluene . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce complex polycyclic structures.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-5-phenyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions . These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physical Properties

The position of substituents on the oxazole ring critically influences physicochemical and biological properties. Table 1 compares key structural features and properties of 2-bromo-4-methyl-5-phenyl-1,3-oxazole with related compounds.

Table 1: Structural Comparison of Brominated Oxazole Derivatives
Compound Name Substituents (Oxazole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound Br (2), CH₃ (4), Ph (5) C₁₀H₈BrNO 238.08 Aromatase inhibition, antimicrobial
5-Bromo-4-methyl-2-phenyl-1,3-oxazole Br (5), CH₃ (4), Ph (2) C₁₀H₈BrNO 238.08 Commercial availability, cytotoxic
5-(4-Bromophenyl)-1,3-oxazole Br-Ph (5) C₉H₆BrNO 224.06 Anticancer (NCI panel screening)
2-(3-Fluorophenyl)-5-phenyl-1,3-oxazole F-Ph (2), Ph (5) C₁₅H₁₀FNO 239.24 Density: 1.194 g/cm³; Antiviral potential
5-Sulfonyl-1,3-oxazole derivatives SO₂R (5) Varies Varies Superior antiproliferative activity

Notes:

  • Positional isomerism (e.g., bromine at position 2 vs. 5) significantly alters electronic properties and bioactivity.
  • Bulkier substituents (e.g., phenyl groups) enhance lipophilicity, impacting membrane permeability and cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-methyl-5-phenyl-1,3-oxazole?

The synthesis typically involves cyclization of precursors such as substituted benzoyl chlorides and amines. A common method uses 3-fluorobenzoyl chloride (or analogous phenyl-substituted precursors) reacted with methylamine derivatives, followed by bromination using agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane. Catalysts like triethylamine are employed to enhance reaction efficiency . Optimized conditions (e.g., 60–80°C, 12–24 hours) ensure high yields (65–85%) and purity (>95%).

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) and confirms substitution patterns.
  • FT-IR: Identifies functional groups (C-Br stretch at ~550 cm⁻¹, C=N oxazole ring at ~1600 cm⁻¹).
  • Mass Spectrometry (ESI-MS/MS): Validates molecular weight (e.g., m/z 238.08 for [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis: Confirms purity (C, H, N, Br within ±0.3% of theoretical values) .

Q. How does the bromine substituent influence reactivity?

The bromine atom at position 2 acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling for aryl functionalization) or cross-coupling reactions (e.g., Buchwald-Hartwig amination). Its electron-withdrawing effect also stabilizes the oxazole ring, directing electrophilic attacks to the para position of the phenyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates.
  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.
  • Continuous Flow Reactors: Improve yield (up to 90%) and reduce side products by precise temperature/pressure control .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 2 hours) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Validation: Combine X-ray crystallography (for absolute configuration) with NMR/IR to cross-verify bond assignments.
  • DFT Calculations: Predict vibrational frequencies and NMR chemical shifts to align with experimental data .
  • High-Resolution MS: Resolve ambiguities in molecular ion peaks caused by isotopic Br patterns .

Q. How can computational modeling predict biological activity?

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes like cytochrome P450).
  • QSAR Models: Correlate substituent electronic properties (Hammett σ values) with bioactivity (e.g., IC₅₀ values for antimicrobial activity) .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What design principles improve antimicrobial derivatives of this compound?

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance membrane penetration.
  • Hybrid Molecules: Conjugate with known pharmacophores (e.g., sulfonamides) to target bacterial dihydropteroate synthase .
  • Bioisosteric Replacement: Swap bromine with trifluoromethyl (-CF₃) to improve metabolic stability .

Q. How does crystallographic software like SHELX aid in structural analysis?

  • SHELXL: Refines crystal structures against high-resolution data (R-factor < 5%), handling twinning and disorder.
  • SHELXS/SHELXD: Solves phase problems via direct methods or Patterson synthesis.
  • ORTEP-3: Generates publication-quality thermal ellipsoid diagrams .

Q. What experimental approaches study interactions with biological targets?

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (kₐ/kₐ values) to receptors like GPCRs.
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS).
  • Fluorescence Quenching: Monitors conformational changes in proteins upon ligand binding .

Q. How are toxicity risks mitigated during in vitro studies?

  • Cytotoxicity Screening: Use Daphnia magna assays (LC₅₀ values) to prioritize low-toxicity derivatives.
  • Glovebox Handling: Minimize exposure to brominated intermediates.
  • HPLC Purification: Remove genotoxic impurities (e.g., alkylating agents) to >99.5% purity .

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